7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a partially saturated purine core (2,3,6,7-tetrahydro-1H-purine-2,6-dione). Key structural features include:
- 1,3-dimethyl groups on the purine ring.
- A propylamino substituent at position 6.
- A 2-hydroxy-3-(4-methylphenoxy)propyl chain at position 5.
The hydroxy and phenoxy groups may enhance solubility, while the propylamino chain could modulate receptor binding affinity. Structural determination of such compounds often employs crystallographic tools like SHELX , though direct evidence of its application here is unspecified.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-8-6-13(2)7-9-15/h6-9,14,26H,5,10-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZNONWPNVHSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione
This analog () shares the purine-2,6-dione core but differs in substituents:
- Phenoxy group: 4-methoxy vs. 4-methyl in the target compound.
- Amino group: 3-methylphenyl (aromatic) vs. propylamino (aliphatic). The aromatic group may enhance hydrophobic interactions, while the aliphatic chain offers flexibility .
Hypothetical Impact :
- The methoxy group could improve solubility due to increased polarity.
- The 3-methylphenyl group might enhance affinity for aromatic-rich binding pockets (e.g., kinase ATP sites).
Pyrimidine-2,4-dione Derivatives (Molecules 2011)
Compounds from –4, 6–7 feature pyrimidine-2,4-dione cores with varied substituents. Key comparisons:
Structural and Functional Insights :
- Core Rigidity : The purine core in the target compound is partially saturated, offering conformational flexibility compared to the fully aromatic pyrimidine analogs. This may affect binding kinetics and metabolic stability.
- Substituent Effects: Hydroxypropyl groups (target and Compound 7) improve hydrophilicity, whereas bulky groups like triphenylmethoxymethyl (Compound 10) reduce solubility but increase steric hindrance . Methyl and methoxy groups (e.g., 4-methylphenoxy in the target vs. benzyloxy in Compound 4) influence electronic and steric profiles, altering target selectivity.
Methodological Considerations for Structural Comparison
Quantitative structure-activity relationship (QSAR) studies often employ similarity coefficients like Tanimoto indices to compare binary fingerprints of compounds . For example:
- The target compound and its methoxy-phenoxy analog () likely share a high Tanimoto score due to overlapping purine cores and substituent motifs.
- Graph-based comparisons () could identify common subgraphs, such as the shared hydroxypropyl chain or purine/pyrimidine rings, to infer functional similarities.
Hypothetical Activity Trends :
- The target’s propylamino group may favor interactions with flexible binding sites (e.g., G-protein-coupled receptors).
- Bulky substituents in pyrimidine analogs (e.g., Compound 10) could limit membrane permeability but improve enzymatic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
